A-935142 was identified through research focused on allosteric modulators of the hERG potassium channel. It belongs to a class of compounds that enhance hERG current, facilitating the activation of the channel while reducing inactivation and slowing deactivation processes. The compound has been characterized in various studies, including those published in reputable scientific journals such as Life Sciences and Nature .
The synthesis of A-935142 involves complex organic chemistry techniques. While specific details on the synthetic route are not extensively documented in the available literature, it is known that compounds like A-935142 typically originate from combinatorial chemistry libraries. These libraries allow for the rapid synthesis and screening of numerous compounds to identify those with desired biological activities.
The synthesis likely involves several key steps:
A-935142's molecular structure reveals significant features that contribute to its function as a hERG enhancer. The compound's structure includes various functional groups that interact with the hERG channel, facilitating its activation.
Molecular docking studies have suggested that A-935142 interacts with specific residues within the hERG channel, affecting its conformational states during activation and inactivation processes .
A-935142 participates in several chemical reactions, primarily involving its interaction with the hERG potassium channel. The compound enhances hERG current through a mechanism that does not compete with typical blockers like dofetilide or sotalol, indicating a unique binding site or mechanism of action.
The mechanism by which A-935142 enhances hERG channel activity involves allosteric modulation. It binds to a site distinct from where typical blockers bind, leading to:
This modulation is particularly beneficial for conditions like long QT syndrome, where restoring normal electrical activity in cardiac tissues is crucial .
A-935142 exhibits several notable physical and chemical properties:
These properties influence how A-935142 behaves in biological systems and its potential efficacy as a therapeutic agent .
A-935142 holds promise in various scientific applications:
The human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1) represents a critical regulator of cardiac repolarization through its mediation of the rapid delayed rectifier potassium current (IKr). By the late 1990s, undesired hERG blockade emerged as a primary mechanism underlying drug-induced long QT syndrome (LQTS) and torsades de pointes (TdP) arrhythmia, culminating in high-profile market withdrawals (terfenadine, cisapride, astemizole) [1] [8]. This crisis catalyzed stringent regulatory requirements (ICH S7B/E14 guidelines) mandating preclinical hERG screening for all new chemical entities, cementing hERG's status as a cardinal antitarget in drug development [5]. Concurrently, research revealed paradoxical therapeutic applications: Class III antiarrhythmics (e.g., dofetilide) intentionally block hERG to prolong action potential duration (APD) and refractory periods, suppressing re-entrant arrhythmias [2]. This duality—hERG as both antitarget and target—highlighted the therapeutic potential of modulating rather than merely avoiding hERG interactions. The discovery of hERG current enhancers (e.g., PD-118057, NS3623, RPR260243) in the early 2000s marked a paradigm shift, demonstrating that pharmacologic augmentation of IKr could counteract repolarization deficits [1] [4]. These compounds provided tools to explore hERG gating mechanisms and potential rescue strategies for LQTS, setting the stage for A-935142's characterization.
Table 1: Historical Milestones in hERG Modulator Development
Time Period | Key Developments | Impact on Cardiac Safety Science |
---|---|---|
Pre-1990s | Identification of IKr as major repolarizing current; Class III antiarrhythmics developed | Established hERG blockade as antiarrhythmic mechanism |
1990-2000 | Non-cardiac drugs (terfenadine, cisapride) linked to TdP; Market withdrawals | Revealed hERG blockade as off-target proarrhythmic risk |
2005 | ICH S7B/E14 guidelines implemented | Mandated standardized hERG/QTc risk assessment for new drugs |
2005-2010 | Discovery of first hERG enhancers (PD-118057, RPR260243, NS3623) | Validated hERG activation as potential rescue strategy |
2010-Present | Dynamic hERG modeling (CiPA initiative); Characterization of allosteric modulators | Enabled mechanistic prediction of complex drug-channel interactions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7